molecular formula C25H21FN4O3S B14955085 4-({4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(4-pyridinyl)quinoline

4-({4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(4-pyridinyl)quinoline

Cat. No.: B14955085
M. Wt: 476.5 g/mol
InChI Key: VNBJOSLWDNVJOI-UHFFFAOYSA-N
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Description

4-({4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(4-pyridinyl)quinoline is a complex organic compound that features a quinoline core substituted with a piperazine ring and a fluorophenylsulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(4-pyridinyl)quinoline typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(4-pyridinyl)quinoline can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce the corresponding amines.

Scientific Research Applications

4-({4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(4-pyridinyl)quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(4-pyridinyl)quinoline involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(4-pyridinyl)quinoline is unique due to its specific substitution pattern and the presence of both a quinoline and a piperazine ring. This unique structure may confer distinct pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C25H21FN4O3S

Molecular Weight

476.5 g/mol

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(2-pyridin-4-ylquinolin-4-yl)methanone

InChI

InChI=1S/C25H21FN4O3S/c26-19-5-7-20(8-6-19)34(32,33)30-15-13-29(14-16-30)25(31)22-17-24(18-9-11-27-12-10-18)28-23-4-2-1-3-21(22)23/h1-12,17H,13-16H2

InChI Key

VNBJOSLWDNVJOI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4)S(=O)(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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